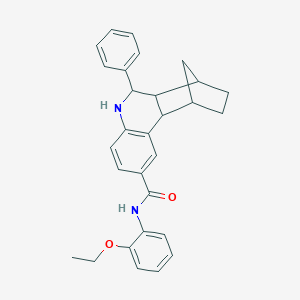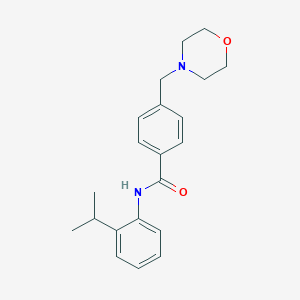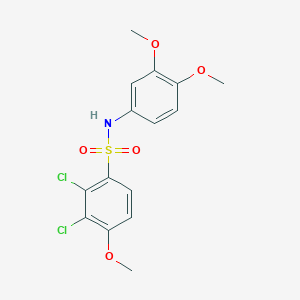![molecular formula C27H24N2O3S B296967 N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B296967.png)
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide, also known as BMS-986001, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their aberrant function has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. In
作用機序
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide binds to the bromodomain of BET proteins, thereby preventing their interaction with acetylated histones and other transcriptional coactivators. This results in the inhibition of BET protein-mediated transcriptional activation and repression, leading to the downregulation of target genes involved in various disease pathways.
Biochemical and Physiological Effects:
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth and metastasis in animal models. In addition, BET inhibitors have been shown to modulate immune cell function and cytokine production, leading to the attenuation of inflammation in various disease models. Moreover, BET inhibitors have been shown to modulate cardiac gene expression and protect against myocardial infarction and heart failure in animal models.
実験室実験の利点と制限
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has several advantages as a research tool, including its high potency and selectivity for BET proteins, as well as its favorable pharmacokinetic properties. However, it also has some limitations, including its relatively low solubility and stability in aqueous solutions, which may affect its bioavailability and reproducibility in experiments.
将来の方向性
There are several potential future directions for the research and development of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide. One area of interest is the identification of biomarkers that can predict response to BET inhibitors in cancer patients, which may help to guide patient selection and treatment strategies. Another area of interest is the combination of BET inhibitors with other anticancer agents, such as immunotherapies or targeted therapies, to enhance their efficacy and overcome resistance mechanisms. Moreover, BET inhibitors may have potential applications in other disease areas, such as neurodegenerative disorders or viral infections, which warrant further investigation.
合成法
The synthesis of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide involves the reaction of N-(1,1'-biphenyl)-2-yl-2-chloroacetamide with 4-methyl(phenylsulfonyl)aniline in the presence of a base, such as potassium carbonate or sodium hydride. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to give the final product. The overall yield of the synthesis is around 50%.
科学的研究の応用
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, BET inhibitors have shown promising results in preclinical studies and early-phase clinical trials, particularly in hematological malignancies such as leukemia and lymphoma. N-[1,1'-biphenyl]-2-yl-2-[4-methyl(phenylsulfonyl)anilino]acetamide has demonstrated potent antiproliferative and proapoptotic effects in cancer cell lines and animal models, and has been shown to synergize with other anticancer agents.
In addition to cancer, BET inhibitors have also been investigated for their anti-inflammatory and cardioprotective effects. BET proteins are involved in the regulation of inflammatory gene expression, and their inhibition has been shown to attenuate inflammation in various disease models, including asthma, rheumatoid arthritis, and sepsis. Moreover, BET inhibitors have been shown to protect against myocardial infarction and heart failure in animal models, possibly through the modulation of cardiac gene expression.
特性
分子式 |
C27H24N2O3S |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C27H24N2O3S/c1-21-16-18-23(19-17-21)29(33(31,32)24-12-6-3-7-13-24)20-27(30)28-26-15-9-8-14-25(26)22-10-4-2-5-11-22/h2-19H,20H2,1H3,(H,28,30) |
InChIキー |
XIRWXBKMNXUTRL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B296884.png)
![1-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B296885.png)
![N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296886.png)
![ethyl 2-{[N-(methylsulfonyl)-N-phenylalanyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B296888.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296889.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide](/img/structure/B296890.png)
![N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296892.png)

![N-benzyl-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-methylacetamide](/img/structure/B296894.png)
![N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296897.png)

![2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296900.png)
![N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B296906.png)
